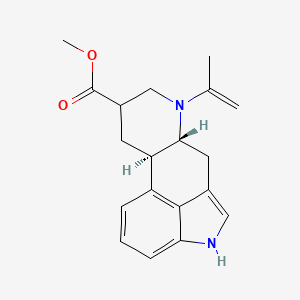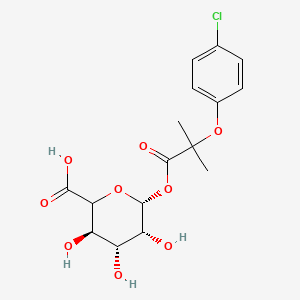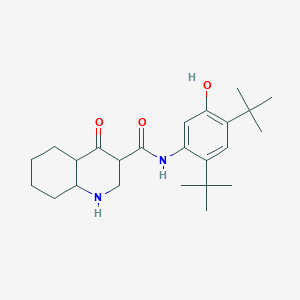
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is a chemical compound belonging to the ergoline family. This compound is known for its structural complexity and is a metabolite of cabergoline, a dopamine D2-receptor agonist . It has significant applications in various fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- involves multiple steps. One common method includes the alkylation of ergoline derivatives with propenyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Parkinson’s disease and hyperprolactinemia.
Wirkmechanismus
The mechanism of action of Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- primarily involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the modulation of neurotransmitter release and various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cabergoline: A dopamine D2-receptor agonist with similar structural features.
Bromocriptine: Another ergoline derivative with dopamine agonist properties.
Pergolide: Used in the treatment of Parkinson’s disease and has a similar mechanism of action.
Uniqueness
Ergoline-8-carboxylicacid, 6-(2-propen-1-yl)-, methyl ester, (8b)- is unique due to its specific propenyl substitution, which imparts distinct pharmacological properties compared to other ergoline derivatives. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
methyl (6aR,10aR)-7-prop-1-en-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-11(2)21-10-13(19(22)23-3)7-15-14-5-4-6-16-18(14)12(9-20-16)8-17(15)21/h4-6,9,13,15,17,20H,1,7-8,10H2,2-3H3/t13?,15-,17-/m1/s1 |
InChI-Schlüssel |
FVCJBAZOSCOEGJ-RJPUVWTNSA-N |
Isomerische SMILES |
CC(=C)N1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Kanonische SMILES |
CC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)

![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)




![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
